LogP as a Predictor of Differential Membrane Permeability vs. 5-(Chloromethyl) Analogs
The calculated LogP for 3-(chloromethyl)isoquinoline hydrochloride is 3.78 , which is significantly higher than the 2.33 LogP of the 5-(chloromethyl) isomer hydrochloride salt [1]. This difference in lipophilicity directly impacts the compound's ability to passively diffuse across cell membranes, a critical parameter in cell-based assays and pharmacokinetic profiles [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.7756 / 3.78 |
| Comparator Or Baseline | 5-(Chloromethyl)isoquinoline hydrochloride (LogP: 2.33) |
| Quantified Difference | +1.45 LogP units for the target compound |
| Conditions | In silico prediction using standard computational chemistry software. |
Why This Matters
A higher LogP indicates superior membrane permeability, making 3-(chloromethyl)isoquinoline hydrochloride a more suitable intermediate for developing cell-permeable probes or therapeutics.
- [1] Chembase. 5-(chloromethyl)isoquinoline hydrochloride (CBID:292774) Product Page. Available at: http://www.chembase.cn/molecule-292774.html. View Source
- [2] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available at: https://opac.elte.hu. View Source
